3-Amino-1-benzylpyrrolidine-3-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile typically involves the reaction of benzylamine with a suitable nitrile precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability . The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are often conducted in polar solvents at moderate temperatures.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-Amino-1-benzylpyrrolidine-3-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-1-benzylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenylpyrrolidine-3-carbonitrile: Similar structure but with a phenyl group instead of a benzyl group.
3-Amino-1-methylpyrrolidine-3-carbonitrile: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
3-Amino-1-benzylpyrrolidine-3-carbonitrile is unique due to its specific structural features, such as the benzyl group, which may confer distinct chemical and biological properties compared to similar compounds . These unique properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-amino-1-benzylpyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COESXKHUIKDTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622204 | |
Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145090-28-4 | |
Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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